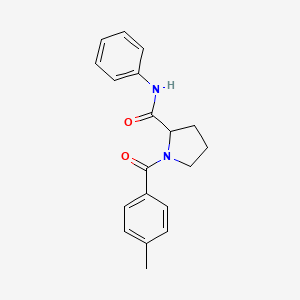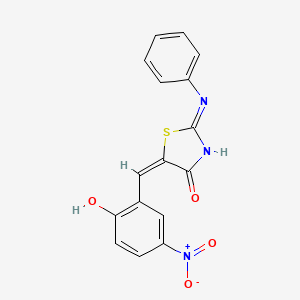
1-(4-methylbenzoyl)-N-phenylprolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylbenzoyl)-N-phenylprolinamide, also known as MPAA, is a proline-based chiral auxiliary that has been widely used in asymmetric synthesis. MPAA is a white crystalline powder that is soluble in most organic solvents. It has a molecular weight of 315.36 g/mol and a melting point of 142-144°C.
Mécanisme D'action
1-(4-methylbenzoyl)-N-phenylprolinamide acts as a chiral auxiliary by forming a diastereomeric complex with the substrate. This complex can then undergo a stereoselective reaction to form the desired chiral product.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1-(4-methylbenzoyl)-N-phenylprolinamide. However, it has been reported that 1-(4-methylbenzoyl)-N-phenylprolinamide is not toxic to human cells and does not have any significant effects on cell viability.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methylbenzoyl)-N-phenylprolinamide has several advantages for lab experiments. It is easy to synthesize, stable, and has a high yield. It is also highly effective in producing chiral compounds with high enantioselectivity. However, 1-(4-methylbenzoyl)-N-phenylprolinamide has some limitations. It can be expensive and time-consuming to synthesize. It also requires careful handling and storage as it is sensitive to moisture.
Orientations Futures
There are several future directions for 1-(4-methylbenzoyl)-N-phenylprolinamide research. One area of research is the development of new chiral ligands for enantioselective catalysis. Another area of research is the synthesis of new chiral compounds for pharmaceutical and agrochemical applications. Additionally, there is a need for further research on the biochemical and physiological effects of 1-(4-methylbenzoyl)-N-phenylprolinamide.
Méthodes De Synthèse
1-(4-methylbenzoyl)-N-phenylprolinamide can be synthesized via a three-step process. The first step involves the reaction of (S)-proline with 4-methylbenzoyl chloride to form (S)-4-methylbenzoylproline. The second step involves the reaction of (S)-4-methylbenzoylproline with phenylisocyanate to form (S)-N-phenylprolinamide. The final step involves the reaction of (S)-N-phenylprolinamide with 4-methylbenzoyl chloride to form 1-(4-methylbenzoyl)-N-phenylprolinamide.
Applications De Recherche Scientifique
1-(4-methylbenzoyl)-N-phenylprolinamide has been widely used in asymmetric synthesis to produce chiral compounds. It has been used in the synthesis of natural products, pharmaceuticals, and agrochemicals. 1-(4-methylbenzoyl)-N-phenylprolinamide has also been used in the synthesis of chiral ligands for enantioselective catalysis.
Propriétés
IUPAC Name |
1-(4-methylbenzoyl)-N-phenylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-9-11-15(12-10-14)19(23)21-13-5-8-17(21)18(22)20-16-6-3-2-4-7-16/h2-4,6-7,9-12,17H,5,8,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMJSVIBIBQPAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methylphenyl)carbonyl]-N-phenylprolinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6138938.png)

![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B6138961.png)
![N-(2-chlorobenzyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B6138967.png)
![N-benzyl-N'-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]urea](/img/structure/B6138974.png)
![2-bromo-4-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B6138980.png)
![4-{6-[4-(3-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6138982.png)
![1-{4-[(tert-butylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6138996.png)
![N-cyclopentyl-6-(3,4-dimethyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6139020.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-phenoxyacetamide](/img/structure/B6139025.png)
![5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B6139032.png)
![1'-(3-methoxyphenyl)-3-[4-(2-methylphenyl)-1-piperazinyl]-1,4'-bipiperidine](/img/structure/B6139048.png)

![3-(2,6-dichlorophenyl)-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6139060.png)